molecular formula C14H17ClFNO2 B13893567 tert-butyl N-[2-(4-chloro-3-fluorophenyl)cyclopropyl]carbamate

tert-butyl N-[2-(4-chloro-3-fluorophenyl)cyclopropyl]carbamate

Cat. No.: B13893567
M. Wt: 285.74 g/mol
InChI Key: ZXRUNDOOMNHZAF-UHFFFAOYSA-N
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Description

tert-Butyl N-[2-(4-chloro-3-fluorophenyl)cyclopropyl]carbamate is an organic compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a cyclopropyl ring, and a substituted phenyl ring with chlorine and fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[2-(4-chloro-3-fluorophenyl)cyclopropyl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable cyclopropyl derivative. One common method involves the use of Boc anhydride and ethanol, followed by the addition of ammonia solution and subsequent reaction at low temperatures . The reaction mixture is then stirred at room temperature for an extended period to ensure complete reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity of the final product. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to achieve the desired product efficiently.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-[2-(4-chloro-3-fluorophenyl)cyclopropyl]carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using suitable reducing agents to yield reduced derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the phenyl ring, where chlorine and fluorine atoms can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Substitution reactions often involve nucleophiles like amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

tert-Butyl N-[2-(4-chloro-3-fluorophenyl)cyclopropyl]carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl N-[2-(4-chloro-3-fluorophenyl)cyclopropyl]carbamate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl N-[2-(4-chloro-3-fluorophenyl)cyclopropyl]carbamate is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of both chlorine and fluorine atoms on the phenyl ring, along with the cyclopropyl group, makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C14H17ClFNO2

Molecular Weight

285.74 g/mol

IUPAC Name

tert-butyl N-[2-(4-chloro-3-fluorophenyl)cyclopropyl]carbamate

InChI

InChI=1S/C14H17ClFNO2/c1-14(2,3)19-13(18)17-12-7-9(12)8-4-5-10(15)11(16)6-8/h4-6,9,12H,7H2,1-3H3,(H,17,18)

InChI Key

ZXRUNDOOMNHZAF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1CC1C2=CC(=C(C=C2)Cl)F

Origin of Product

United States

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